molecular formula C25H17FN4O5 B2748974 5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894933-12-1

5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No.: B2748974
CAS No.: 894933-12-1
M. Wt: 472.432
InChI Key: KJXKOFKABJGIOR-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C25H17FN4O5 and its molecular weight is 472.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds bearing 1,2,4-oxadiazole rings have been explored, demonstrating potential antitumor activity across different cell lines. For instance, natural product analogs containing 1,2,4-oxadiazole have been synthesized and shown to exhibit potent antitumor activities, highlighting the significance of such moieties in drug discovery and development processes (Maftei et al., 2013). These findings suggest that incorporating 1,2,4-oxadiazole into compounds could enhance their bioactivity, making them valuable for further pharmacological studies.

Cytotoxic Activities

The incorporation of fluorine atoms into pharmaceutical compounds is known to affect their biological activity significantly. Research on fluorine-containing derivatives, such as those related to 6,7-dihydroindazolone and benzisoxazolone, has shown marked antiproliferative activities against various cancer cell lines. This indicates that fluorine's inclusion in the chemical structure can potentially lead to compounds with high therapeutic efficacy (Khlebnikova et al., 2020).

Antimicrobial and Antagonist Activities

Compounds featuring quinazoline-2,4-dione moieties have been studied for their activities against bacterial targets, such as DNA gyrase, and as antagonists for specific receptors. For example, fluoroquinolone and quinazolinedione activities against Mycobacterium smegmatis have been compared, revealing insights into their mechanisms of action and potential for treating bacterial infections (Malik et al., 2011). Such studies underscore the utility of quinazoline derivatives in developing new antimicrobial agents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the synthesis of the oxadiazole and quinazoline moieties separately, followed by their coupling to form the final product.", "Starting Materials": [ "4-fluorobenzyl bromide", "sodium azide", "phenylacetic acid", "thionyl chloride", "2-amino-4,5-dimethoxybenzoic acid", "acetic anhydride", "sodium bicarbonate", "3-nitrobenzaldehyde", "ethyl acetoacetate", "sodium methoxide", "2,3-dichloroquinoxaline", "sodium hydride", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-fluorobenzyl azide by reacting 4-fluorobenzyl bromide with sodium azide in DMF.", "Step 2: Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid by reacting phenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with sodium azide and subsequent cyclization with acetic anhydride and sodium bicarbonate.", "Step 3: Synthesis of 2-amino-4,5-dimethoxybenzoic acid by reacting 3-nitrobenzaldehyde with ethyl acetoacetate in ethanol, followed by reduction with sodium borohydride.", "Step 4: Synthesis of 2,3-dichloroquinoxaline by reacting 2-amino-4,5-dimethoxybenzoic acid with 2,3-dichloroquinoxaline in DMF in the presence of sodium methoxide.", "Step 5: Synthesis of 5-(4-fluorobenzyl)-2,3-dichloroquinoxaline by reacting 4-fluorobenzyl azide with 2,3-dichloroquinoxaline in DMF in the presence of sodium hydride.", "Step 6: Synthesis of 5-(4-fluorobenzyl)-7-(2,3-dichloroquinoxalin-5-ylamino)-2,3-dihydro-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione by reacting 5-(4-fluorobenzyl)-2,3-dichloroquinoxaline with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine in acetonitrile." ] }

CAS No.

894933-12-1

Molecular Formula

C25H17FN4O5

Molecular Weight

472.432

IUPAC Name

5-[(4-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C25H17FN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2

InChI Key

KJXKOFKABJGIOR-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)CC5=NC(=NO5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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